molecular formula C8H12N2S B1613051 4-(1,3-Thiazol-2-yl)piperidine CAS No. 788822-03-7

4-(1,3-Thiazol-2-yl)piperidine

Cat. No.: B1613051
CAS No.: 788822-03-7
M. Wt: 168.26 g/mol
InChI Key: GSIVGTATVPTMSM-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a thiazole moiety. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to electronic and steric properties that enhance binding affinity to enzymes or receptors. Piperidine, a six-membered amine ring, provides conformational flexibility and solubility, making the compound amenable to structural modifications for optimizing pharmacokinetic properties.

Key applications of this compound and its derivatives include N-type calcium channel inhibition (e.g., 3-(1-aryl-piperidin-4-yl)-2-aryl-thiazole-4-ketone derivatives, which exhibit analgesic and neuroprotective effects) . Additionally, thiazole-piperidine hybrids have been explored for antiviral activity, such as targeting Zika virus NS3 helicase .

Properties

IUPAC Name

2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIVGTATVPTMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640567
Record name 4-(1,3-Thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788822-03-7
Record name 4-(1,3-Thiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-thiazol-2-yl)piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-aminothiazole with piperidine under specific conditions. The reaction can be carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,3-Thiazol-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The thiazole ring can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the thiazole ring significantly influence biological activity and physicochemical properties:

Compound Name Substituent Molecular Formula CAS No. Key Properties/Activities Reference
4-(1,3-Thiazol-2-yl)piperidine None (parent) C₈H₁₂N₂S N/A Base scaffold for further derivatization
1-(4-Methyl-1,3-thiazol-2-yl)piperidine Methyl at thiazole C4 C₉H₁₄N₂S N/A Enhanced lipophilicity; used in life science research
4-(4-tert-Butyl-1,3-thiazol-2-yl)piperidine tert-Butyl at thiazole C4 C₁₂H₂₀N₂S 107507-50-6 Increased steric bulk; potential for CNS targeting

Analysis :

  • The tert-butyl group in 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine introduces steric hindrance, which may reduce off-target interactions while retaining CNS activity .

Piperidine Substitution Patterns

Variations in the piperidine ring’s substitution alter pharmacological profiles:

Compound Name Piperidine Substitution Activity Reference
3-(1-Aryl-piperidin-4-yl)-2-aryl-thiazole-4-ketone Aryl groups at C1 and C2 N-type calcium channel blockade; analgesic effects
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine Oxadiazole-thiophene hybrid Unspecified receptor modulation

Analysis :

  • Aryl substitutions on piperidine (e.g., in ’s compound) enhance interactions with hydrophobic pockets in calcium channels, improving binding affinity .

Heterocycle Replacement Studies

Replacing the thiazole ring with other heterocycles impacts electronic properties and bioactivity:

Compound Class Heterocycle Example Activity Reference
Thiazole-piperidine Thiazole COX/LOX inhibition (e.g., compound 6a: IC₅₀ = 1.2 µM)
Triazole-piperidine 1,2,4-Triazole Antimicrobial; kinase inhibition
Oxadiazole-piperidine 1,2,4-Oxadiazole Antiviral (Zika NS3 helicase inhibition)

Analysis :

  • Thiazole derivatives exhibit strong COX/LOX inhibition due to sulfur’s electron-withdrawing effects, which stabilize enzyme interactions .
  • Triazole analogs demonstrate broader antimicrobial activity, attributed to nitrogen’s hydrogen-bonding capacity .
  • Oxadiazole-containing compounds (e.g., ) show high binding affinity (-9.111 dock score) to viral targets, suggesting utility in antiviral drug design .

Physicochemical and Pharmacokinetic Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability Reference
This compound 1.8 15.2 Moderate
4-(4-tert-Butyl-1,3-thiazol-2-yl)piperidine 3.2 2.4 High (CYP3A4 resistant)
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-oxadiazol-5-yl)piperidine 2.5 8.7 Low (rapid clearance)

Analysis :

  • Lipophilicity (logP) increases with bulky substituents (e.g., tert-butyl), improving membrane permeability but reducing aqueous solubility .
  • Metabolic stability varies with substitution; tert-butyl groups resist CYP450 oxidation, enhancing half-life .

Biological Activity

4-(1,3-Thiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The structural formula of this compound integrates a piperidine ring with a thiazole moiety. This unique combination allows for various interactions with biological macromolecules, enhancing its pharmacological profile. The thiazole ring facilitates π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various metabolic pathways. The compound may function as an enzyme inhibitor, particularly affecting pathways related to inflammation and microbial resistance. Additionally, the structural components allow for modulation of receptor activity, influencing cellular signaling pathways.

Biological Activities

Recent studies have indicated that this compound exhibits several biological activities:

1. Enzyme Inhibition

  • The compound has been shown to inhibit specific enzymes involved in metabolic processes, particularly those linked to inflammatory responses.

2. Antimicrobial Properties

  • Preliminary data suggest significant antimicrobial activity against various pathogens. The thiazole component is known for its ability to disrupt bacterial metabolism and cell wall synthesis.

3. Anti-inflammatory Effects

  • Compounds containing thiazole rings often exhibit anti-inflammatory properties. Research indicates that this compound may reduce inflammation markers in vitro and in vivo .

4. Neuroprotective Potential

  • There is emerging evidence suggesting that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Data Summary

The following table summarizes the key biological activities and findings associated with this compound:

Biological Activity Mechanism Study Findings
Enzyme InhibitionInhibits specific enzymes related to inflammationDemonstrated significant inhibition in vitro studies
AntimicrobialDisrupts bacterial metabolism and cell wall synthesisEffective against multiple bacterial strains with MIC values ranging from 0.24 to 0.97 μg/mL
Anti-inflammatoryModulates inflammatory pathwaysReduced inflammation markers in animal models
NeuroprotectiveProtects neuronal cells from damagePotential candidate for neurodegenerative disease treatment

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Activity Against C. auris :
    A study demonstrated that derivatives of piperidine exhibited antifungal activity against Candida auris, with MIC values indicating strong efficacy. The study highlighted the potential of thiazole-containing compounds in treating resistant fungal infections .
  • Anti-inflammatory Effects in Animal Models :
    Research involving acetic acid-induced writhing tests showed that compounds derived from thiazoles exhibited analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a promising avenue for pain management therapies using these derivatives .
  • Neuroprotection Studies :
    Investigations into the neuroprotective effects of thiazole derivatives indicated their potential role in mitigating neuronal damage in models of neurodegeneration. These findings support further exploration into their therapeutic applications for conditions such as Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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